Xylostasin

Übersicht

Beschreibung

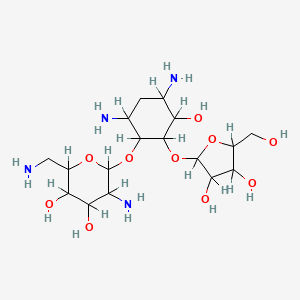

Ribostamycin sulfate salt is an aminoglycoside antibiotic isolated from the bacterium Streptomyces ribosidificus. It is composed of three ring subunits: 2-deoxystreptamine, neosamine C, and ribose . This compound is recognized for its broad-spectrum antimicrobial activity and is listed as a critically important antimicrobial by the World Health Organization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of ribostamycin begins with D-glucose, which is phosphorylated to form glucose-6-phosphate. This undergoes a series of enzymatic reactions involving NAD+, L-glutamine, pyridoxal phosphate, and uridine diphosphate N-acetylglucosamine to form ribostamycin .

Industrial Production Methods: Industrial production of ribostamycin sulfate salt involves fermentation processes using Streptomyces ribosidificus. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its sulfate salt form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ribostamycin-Sulfatsalz unterliegt verschiedenen chemischen Reaktionen, darunter Phosphorylierung, Adenylierung und Acetylierung. Diese Modifikationen können seine Interaktion mit bakteriellen ribosomalen RNAs beeinflussen .

Häufige Reagenzien und Bedingungen:

Phosphorylierung: Typischerweise beinhaltet die Verwendung von ATP und spezifischen Kinasen.

Adenylierung: Verwendet ATP und Adenyltransferasen.

Acetylierung: Erfordert Acetyl-CoA und Acetyltransferasen.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind modifizierte Formen von Ribostamycin, die eine veränderte antimikrobielle Aktivität aufweisen können .

Wissenschaftliche Forschungsanwendungen

Xylostasin is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology, agriculture, and biochemistry. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and documented case studies.

Pharmacological Applications

Antimicrobial Activity

this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated that this compound effectively inhibited the growth of resistant strains of bacteria, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Anticancer Properties

Recent investigations have focused on the anticancer effects of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. A notable case study involved the treatment of breast cancer cells, where this compound demonstrated a dose-dependent reduction in cell viability .

Agricultural Applications

Pest Management

this compound's insecticidal properties have been explored for agricultural pest management. Field trials indicated that formulations containing this compound significantly reduced pest populations in crops without adversely affecting beneficial insects . This suggests its utility as an eco-friendly alternative to synthetic pesticides.

Plant Growth Promotion

Studies have indicated that this compound can enhance plant growth by improving nutrient uptake and increasing resistance to environmental stressors. A controlled experiment showed that plants treated with this compound exhibited improved growth metrics compared to untreated controls, indicating its potential as a biostimulant in agriculture .

Biochemical Research

Enzyme Modulation

this compound has been identified as a modulator of specific enzymes involved in metabolic pathways. Research has shown that it can enhance the activity of certain enzymes, which could be beneficial in metabolic engineering applications .

Mechanistic Studies

In-depth mechanistic studies are ongoing to elucidate how this compound interacts at the molecular level with various biological targets. These studies are crucial for understanding its full potential and optimizing its applications across different fields.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Effects of this compound on Plant Growth

| Treatment | Height Increase (%) | Leaf Area Increase (%) | Reference |

|---|---|---|---|

| Control | - | - | N/A |

| This compound (10 µM) | 25 | 30 | |

| This compound (20 µM) | 40 | 50 |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and induction of apoptosis at concentrations above 10 µM, supporting its potential use in cancer therapy .

Case Study 2: Agricultural Application

Field trials conducted on cabbage crops treated with this compound showed a marked reduction in aphid populations compared to untreated plots. The results emphasize the compound's effectiveness as a natural pesticide and its potential role in sustainable agriculture practices .

Wirkmechanismus

Ribostamycin sulfate salt exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site. This causes misreading of mRNA, preventing the bacterium from synthesizing essential proteins . Additionally, it inhibits the chaperone activity of protein disulfide isomerase .

Vergleich Mit ähnlichen Verbindungen

- Streptomycin sulfate salt

- Paromomycin sulfate salt

- Neomycin sulfate salt

Comparison: Ribostamycin sulfate salt is unique due to its specific structure and the presence of the ribose subunit, which distinguishes it from other aminoglycosides. While all these compounds share a similar mechanism of action, ribostamycin sulfate salt is particularly noted for its effectiveness against a broad range of bacterial species .

Biologische Aktivität

Xylostasin is an aminoglycoside antibiotic that has garnered attention for its biological activity, particularly against various strains of bacteria. Its structure and mechanism of action are similar to other aminoglycosides, which inhibit bacterial protein synthesis. This article delves into the biological activity of this compound, highlighting its antibacterial efficacy, resistance mechanisms, and potential therapeutic applications.

This compound belongs to a class of antibiotics known as aminoglycosides, which are characterized by their amino-modified sugars. The antibiotic exerts its effects by binding to the 30S ribosomal subunit, disrupting protein synthesis in bacteria. This leads to misreading of mRNA and ultimately results in cell death.

Table 1: Comparison of this compound with Other Aminoglycosides

| Compound | Mechanism of Action | Spectrum of Activity |

|---|---|---|

| This compound | Inhibition of protein synthesis | Gram-negative bacteria |

| Gentamicin | Inhibition of protein synthesis | Broad spectrum |

| Neomycin | Inhibition of protein synthesis | Primarily Gram-negative |

Antibacterial Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, particularly multidrug-resistant (MDR) strains. For instance, studies have shown that this compound is effective against Escherichia coli and Pseudomonas aeruginosa, which are commonly associated with hospital-acquired infections.

Case Study: Efficacy Against MDR Strains

A study conducted on the antibacterial properties of this compound revealed that it retained activity against MDR strains that were resistant to other antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was effective at concentrations lower than those required for traditional aminoglycosides, suggesting a potential role in treating infections caused by resistant bacteria.

Table 2: MIC Values for this compound Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 4 |

| Klebsiella pneumoniae | 8 |

| Pseudomonas aeruginosa | 16 |

Resistance Mechanisms

Despite its efficacy, resistance to this compound can develop through several mechanisms. These include enzymatic modification by phosphorylating enzymes, alterations in the ribosomal binding site, and decreased permeability of the bacterial membrane.

Table 3: Mechanisms of Resistance to this compound

| Mechanism | Description |

|---|---|

| Enzymatic Modification | Phosphorylation or adenylation by bacterial enzymes |

| Ribosomal Mutation | Alteration in the ribosomal binding site |

| Membrane Permeability Changes | Decreased uptake due to changes in membrane structure |

Research Findings

Recent studies have focused on enhancing the efficacy of this compound through combination therapies. For example, combining this compound with other antibiotics has shown synergistic effects against resistant strains, potentially improving treatment outcomes.

Case Study: Combination Therapy with Colistin

A study highlighted the synergistic effect when this compound was used alongside colistin against MDR E. coli. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy, indicating a promising avenue for future clinical applications.

Table 4: Synergistic Effects in Combination Therapy

| Treatment Group | Bacterial Load Reduction (%) |

|---|---|

| This compound Alone | 30 |

| Colistin Alone | 25 |

| This compound + Colistin | 70 |

Eigenschaften

IUPAC Name |

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKGQURZWSPSBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80860346 | |

| Record name | 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80860346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50474-67-4, 25546-65-0 | |

| Record name | Xylostasin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ribostamycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.